3-Oxo-5-(2,2,6-trimethylcyclohexyl)pent-4-enoic acid
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Overview
Description
3-Oxo-5-(2,2,6-trimethylcyclohexyl)pent-4-enoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclohexyl ring with three methyl groups and a pent-4-enoic acid chain with a keto group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-5-(2,2,6-trimethylcyclohexyl)pent-4-enoic acid typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring with three methyl groups can be synthesized through a series of cyclization reactions starting from simpler organic molecules.
Attachment of the Pent-4-enoic Acid Chain: The pent-4-enoic acid chain is then attached to the cyclohexyl ring through a series of condensation reactions.
Introduction of the Keto Group: The keto group at the third position is introduced through oxidation reactions using specific oxidizing agents.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-5-(2,2,6-trimethylcyclohexyl)pent-4-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used to facilitate certain reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
3-Oxo-5-(2,2,6-trimethylcyclohexyl)pent-4-enoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-Oxo-5-(2,2,6-trimethylcyclohexyl)pent-4-enoic acid involves its interaction with specific molecular targets and pathways. The keto group and the cyclohexyl ring play crucial roles in its reactivity and interactions. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and the specific biological context.
Comparison with Similar Compounds
Similar Compounds
3-Oxo-7-hydroxychol-4-enoic acid: This compound has a similar structure but with a hydroxyl group at the seventh position.
(Z)-3,4,4-Trimethyl-5-oxo-2-hexenoic acid: This compound has a similar pent-4-enoic acid chain but with different substituents.
Uniqueness
3-Oxo-5-(2,2,6-trimethylcyclohexyl)pent-4-enoic acid is unique due to its specific combination of a cyclohexyl ring with three methyl groups and a pent-4-enoic acid chain with a keto group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
62952-27-6 |
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Molecular Formula |
C14H22O3 |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
3-oxo-5-(2,2,6-trimethylcyclohexyl)pent-4-enoic acid |
InChI |
InChI=1S/C14H22O3/c1-10-5-4-8-14(2,3)12(10)7-6-11(15)9-13(16)17/h6-7,10,12H,4-5,8-9H2,1-3H3,(H,16,17) |
InChI Key |
UMTSCRIYAWMLEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1C=CC(=O)CC(=O)O)(C)C |
Origin of Product |
United States |
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